molecular formula C16H22BrN3O B14930290 N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B14930290
M. Wt: 352.27 g/mol
InChI Key: KIPRJRGHJQBOKV-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that features an adamantyl group, a bromine atom, and a pyrazole ring The adamantyl group is known for its stability and lipophilicity, which can enhance the compound’s pharmacokinetic properties

Preparation Methods

The synthesis of N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the pyrazole ring can interact with various enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-adamantyl)-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide can be compared with other adamantyl-containing compounds such as:

These compounds share the adamantyl group, which contributes to their stability and lipophilicity, but differ in their specific functional groups and applications.

Properties

Molecular Formula

C16H22BrN3O

Molecular Weight

352.27 g/mol

IUPAC Name

N-(1-adamantyl)-4-bromo-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22BrN3O/c1-9-13(17)14(19-20(9)2)15(21)18-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,3-8H2,1-2H3,(H,18,21)

InChI Key

KIPRJRGHJQBOKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC23CC4CC(C2)CC(C4)C3)Br

Origin of Product

United States

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